1-Bromoanthraquinone
Overview
Description
Synthesis Analysis
1-Bromoanthraquinone and its analogs can be synthesized through various methods. One prominent approach involves the conversion of 1-aminoanthraquinone to its 2-hydroxymethyl-substituted derivative, which, under different conditions, yields carbaldehyde, carboxylic acid, and nitrile derivatives. These intermediates can undergo further reactions to produce bromaminic acid derivatives with excellent yields and purities. Direct conversion methods have also been developed, offering high yields and quality of bromaminic acid derivatives directly from 1-aminoanthraquinone (Malik, Baqi, & Müller, 2015).
Molecular Structure Analysis
The molecular structure of 1-bromoanthraquinone derivatives has been extensively studied, revealing their planarity and intramolecular interactions. For instance, the crystal structure of 2-bromo-1,4-dihydroxy-9,10-anthraquinone showcases a planar molecule with intramolecular hydrogen bonding, contributing to its stability and reactivity (Furukawa, Takehara, Inoue, & Kitamura, 2014).
Chemical Reactions and Properties
1-Bromoanthraquinone undergoes various chemical reactions, including Ullmann condensation to synthesize novel dyes and pharmacologically active compounds. The bromo substituent's presence facilitates reactions with alkyl-, aryl-, and aralkylamines under copper-catalyzed conditions, demonstrating the compound's versatility (Malik, Rashed, Wingen, Baqi, & Müller, 2016).
Scientific Research Applications
- Specific Scientific Field : Pharmaceutical Chemistry and Textile Industry .
- Summary of the Application : 1-Bromoanthraquinone, specifically in the form of Bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), is an important precursor for obtaining dyes as well as biologically active compounds .
- Methods of Application or Experimental Procedures : The synthesis of bromaminic acid analogues bearing different substituents at the 2-position of the anthraquinone core involves several steps . First, 1-Aminoanthraquinone is converted to its 2-hydroxymethyl-substituted derivative. Under different reaction conditions, this yields the corresponding carbaldehyde, carboxylic acid, and nitrile derivatives. The nitrile derivative is further reacted to obtain 1-amino-2-tetrazolylanthraquinone. Subsequent bromination using bromine in DMF leads to the corresponding bromaminic acid derivatives .
- Results or Outcomes : The synthesized bromaminic acid derivatives are obtained in excellent isolated yields (>90%) and high purities . These brominated anthraquinones are valuable precursors for the preparation of anthraquinone drugs and dyes .
Safety And Hazards
Future Directions
Anthraquinones, including 1-Bromoanthraquinone, have been recognized for their potential in various therapeutic applications, particularly as anticancer agents . The development of new anticancer agents is warranted due to the emergence of drug-resistant cancers . Furthermore, controlled drug delivery systems are being explored for their potential to improve the efficacy and safety of drugs like 1-Bromoanthraquinone .
properties
IUPAC Name |
1-bromoanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTPIHZYOGDSLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212556 | |
Record name | 1-Bromoanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromoanthraquinone | |
CAS RN |
632-83-7 | |
Record name | 1-Bromoanthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromoanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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